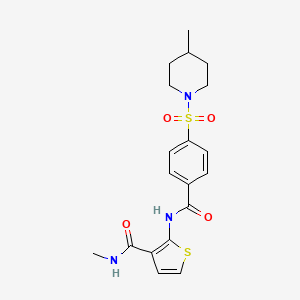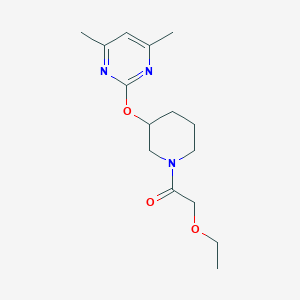![molecular formula C13H12BrN5 B2486320 6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2415534-19-7](/img/structure/B2486320.png)
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring in this compound is substituted with a bromine atom at the 4-position . This compound also contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The azetidine ring is attached to the pyrazole ring through a methylene bridge .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and an azetidine ring. The pyrazole ring contains two nitrogen atoms and three carbon atoms, with a bromine atom attached at the 4-position . The azetidine ring, which contains one nitrogen atom and three carbon atoms, is attached to the pyrazole ring through a methylene bridge .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound under investigation is potentially relevant in the context of selective chemical inhibitors of Cytochrome P450 (CYP) isoforms, which play a crucial role in the metabolism of various drugs. Selective inhibitors are used to assess the contribution of specific CYP isoforms in drug metabolism, crucial for predicting drug-drug interactions. Although the compound directly isn't mentioned, the discussion on pyrazole derivatives highlights the importance of selective inhibition in pharmacokinetics and drug discovery processes (Khojasteh et al., 2011).
Heterocyclic Chemistry and Medicinal Applications
Heterocyclic compounds, including pyrazole derivatives, are essential in medicinal chemistry, offering a broad range of biological activities. The synthesis, properties, and applications of various heterocyclic compounds, including pyrazoline, pyridine, and others, have been extensively reviewed, underscoring their utility in developing pharmaceuticals and their role in chemical synthesis (Boča et al., 2011).
Synthetic and Medicinal Perspective of Methyl Linked Pyrazoles
Methyl substituted pyrazoles, a closely related class to the compound , have shown significant medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis and medical significance of these derivatives highlight the pyrazole nucleus's potential in developing new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Application in Synthetic Chemistry
The compound is likely of interest in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Multi-component reactions (MCRs) are highlighted as an atom-economic and eco-friendly approach for synthesizing complex molecules, including heterocyclic derivatives. These methodologies underscore the importance of such compounds in facilitating the development of novel pharmaceuticals and materials with advanced properties (Dhanalakshmi et al., 2021).
Future Directions
properties
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c14-12-5-17-19(9-12)8-11-6-18(7-11)13-2-1-10(3-15)4-16-13/h1-2,4-5,9,11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJKCQICSJNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C#N)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

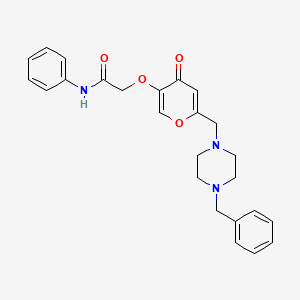
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)

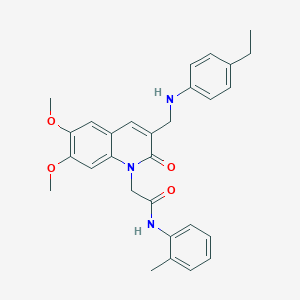
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
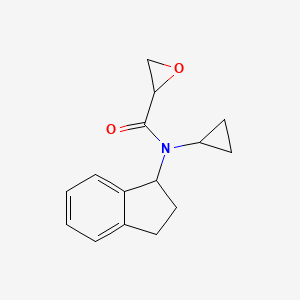
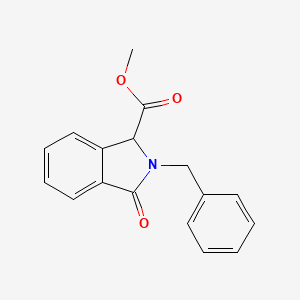
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)

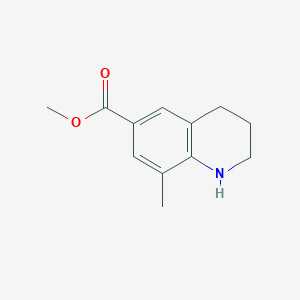

![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)
